molecular formula C13H10ClNO B107462 (2-Amino-4-chlorophenyl)(phenyl)methanone CAS No. 4076-50-0

(2-Amino-4-chlorophenyl)(phenyl)methanone

Cat. No.: B107462
CAS No.: 4076-50-0
M. Wt: 231.68 g/mol
InChI Key: PELAWRHVRDOWQT-UHFFFAOYSA-N
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Description

(2-Amino-4-chlorophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H10ClNO. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an amino group, a chlorine atom, and a phenyl group attached to a methanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chlorophenyl)(phenyl)methanone typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Amino-4-chlorobenzoyl chloride+BenzeneAlCl3This compound\text{2-Amino-4-chlorobenzoyl chloride} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-Amino-4-chlorobenzoyl chloride+BenzeneAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chlorophenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of (2-Amino-4-chlorophenyl)(phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-4-chlorophenyl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-4-chlorophenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorophenyl)(phenyl)methanone
  • (2-Amino-4-chlorophenyl)(4-chlorophenyl)methanone
  • (2-Amino-3-chlorophenyl)(phenyl)methanone

Uniqueness

(2-Amino-4-chlorophenyl)(phenyl)methanone is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-amino-4-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELAWRHVRDOWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4076-50-0
Record name 2-Amino-4-chlorobenzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44WXS9U4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-4-Chlorobenzophenone in pharmaceutical research?

A: 2-Amino-4-Chlorobenzophenone serves as a crucial starting material in synthesizing various heterocyclic compounds, particularly benzodiazepines [, ]. This compound has garnered attention in pharmaceutical research due to its role in developing potential therapeutic agents targeting the central nervous system, including the cholecystokinin (CCK2) receptor.

Q2: How is 2-Amino-4-Chlorobenzophenone used in the synthesis of CCK2 receptor ligands?

A: Researchers utilized 2-Amino-4-Chlorobenzophenone as a starting point in a five-step synthesis of N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, a class of compounds investigated for their affinity towards the CCK2 receptor []. The synthesis involved using 2-Amino-4-Chlorobenzophenone to build the core benzodiazepine structure, which was then further modified to optimize its interaction with the CCK2 receptor.

Q3: What are the potential applications of CCK2 receptor ligands derived from 2-Amino-4-Chlorobenzophenone?

A: CCK2 receptors are implicated in various physiological processes, including anxiety and pain modulation. Ligands demonstrating high affinity and selectivity for the CCK2 receptor, like the N-allyl-3-propyl-benzodiazepine (6d) synthesized using 2-Amino-4-Chlorobenzophenone, hold potential as therapeutic agents for anxiety disorders []. Further research is necessary to explore their full therapeutic potential and determine their safety and efficacy profiles.

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